(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-11-15(12(2)20(4)17-11)16(22)21-8-5-6-13(10-21)14-7-9-19(3)18-14/h7,9,13H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVYKFMEXJYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in recent pharmacological research due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 315.44 g/mol. Its structure features two pyrazole rings connected by a piperidine moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a study on various pyrazole carboxamides demonstrated notable inhibitory effects against BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The compound may share similar mechanisms due to its structural characteristics.
Table 1: Summary of Antitumor Activities of Pyrazole Derivatives
| Compound Type | Targeted Kinase | Activity Level |
|---|---|---|
| Pyrazole Carboxamides | BRAF(V600E) | High |
| Isoxazole Pyrazoles | EGFR | Moderate |
| (3-(1-methyl-pyrazol-3-yl)piperidinyl) | Aurora-A Kinase | Potentially High |
Anti-inflammatory Properties
Pyrazole derivatives have also been reported to possess anti-inflammatory effects. A review highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . The specific compound may act similarly, contributing to reduced inflammation in various models.
Antimicrobial Effects
Research indicates that certain pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. For example, studies have shown that modifications in the pyrazole ring can enhance antibacterial activity . The compound's unique structure could potentially enhance its efficacy against bacterial strains.
Table 2: Antimicrobial Activities of Selected Pyrazole Derivatives
| Compound | Pathogen Type | Activity Level |
|---|---|---|
| 5-Methyl-Pyrazole | Gram-positive bacteria | Moderate |
| 4-Carboxyfuran Pyrazoles | Fungi | High |
| (3-(1-methyl-pyrazol-3-yl)piperidinyl) | Multi-drug resistant bacteria | Potentially High |
Case Study 1: Synergistic Effects with Doxorubicin
A notable study examined the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles enhanced the cytotoxicity of doxorubicin significantly, particularly in the MDA-MB-231 cell line . This suggests that the compound may also exhibit similar synergistic properties, warranting further investigation.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the pyrazole ring significantly affect biological activity. Substituents such as halogens or alkyl groups can enhance potency against specific targets . Understanding these relationships will be crucial for optimizing the compound's therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Modifications
Compound A shares key structural motifs with several patented and experimentally studied compounds. Below is a comparative analysis based on substituent variations and their implications:
Key Observations :
- Pyrazole vs.
- Substituent Effects : The 1,3,5-trimethylpyrazole group in Compound A increases lipophilicity compared to dimethylpyrazole analogs, which could enhance membrane permeability but reduce aqueous solubility .
- Piperidine Core : The piperidine moiety in Compound A and the patent compound () suggests a focus on central nervous system (CNS) targets, as piperidine derivatives often cross the blood-brain barrier .
Pharmacological and Physicochemical Properties
While explicit data for Compound A is unavailable, trends from analogs suggest:
- Bioactivity: Pyrazole-methanone hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) or G-protein-coupled receptor (GPCR) modulators .
- Metabolic Stability : Methyl groups on pyrazole rings (as in Compound A ) may slow oxidative metabolism compared to unsubstituted analogs, extending half-life .
- Solubility: The piperidine nitrogen’s basicity could improve solubility in acidic environments, a feature absent in non-amine-containing analogs like those in .
Q & A
Basic: What are the optimized synthetic routes for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Intermediate Formation : Piperidine ring construction via nucleophilic substitution or ring-closing metathesis, as seen in analogous piperidine-pyrazole hybrids .
- Coupling Reactions : Condensation of intermediates (e.g., 1,3,5-trimethylpyrazole derivatives) with activated carbonyl groups under catalysts like Pd or Cu for cross-coupling .
- Purification : Use of column chromatography (silica gel, eluent: CHCl₃/MeOH 95:5) and recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (60–100°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from methyl groups and aromatic protons .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in EtOAc/hexane and analyze spatial arrangement of the piperidine-pyrazole scaffold .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Pyrazole rings exhibit tautomeric shifts; use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
- Residual Solvents : Ensure complete drying under vacuum (40°C, 24h) to eliminate solvent peaks .
- Stereochemistry : Employ NOESY to distinguish axial/equatorial substituents on the piperidine ring .
Cross-validate with computational tools (e.g., Gaussian DFT) to simulate spectra and match experimental data .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
Design SAR studies using:
- Systematic Substitution : Vary substituents on the pyrazole (e.g., methyl → trifluoromethyl) and piperidine (e.g., N-alkyl vs. N-aryl) to assess steric/electronic effects .
- In Vitro Assays : Pair with enzyme inhibition (e.g., kinase assays) or receptor binding studies (e.g., radioligand displacement) to quantify activity .
- Data Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with bioactivity .
Advanced: How to address low yield in the final coupling step?
Methodological Answer:
Low yields (<40%) in coupling reactions may stem from:
- Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) on intermediates to pre-organize reactants .
- Catalyst Optimization : Screen Pd₂(dba)₃/XPhos or Buchwald-Hartwig conditions for improved efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 8h) and enhance regioselectivity .
Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and isolate by flash chromatography .
Basic: What are the key physicochemical properties influencing solubility?
Methodological Answer:
- LogP Calculation : Use software (e.g., ChemAxon) to predict lipophilicity (estimated LogP ~2.5) due to methyl groups and aromatic rings .
- Solubility Screening : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, ~0.1 mg/mL), and ethanol (10–20 mg/mL) .
- Salt Formation : Improve aqueous solubility via HCl salt formation (1:1 molar ratio) .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; analyze degradation by HPLC (C18 column, gradient MeCN/H₂O) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; quantify half-life (t₁/₂) via LC-MS/MS .
- Photostability : Expose to UV light (320–400 nm) and monitor photodegradation products .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2) or GPCRs, focusing on hydrogen bonds with pyrazole N-atoms and hydrophobic contacts with methyl groups .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~-8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
